3-[(4-Fluorobenzyl)amino]propanoic acid
Description
3-[(4-Fluorobenzyl)amino]propanoic acid (molecular formula C₁₀H₁₁FNO₂, molecular weight 196.20 g/mol) is a β-alanine derivative featuring a 4-fluorobenzyl group attached to the amino nitrogen of the propanoic acid backbone. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows interactions with biological targets such as enzymes, receptors, and transporters. The fluorine atom at the para-position of the benzyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-1-8(2-4-9)7-12-6-5-10(13)14/h1-4,12H,5-7H2,(H,13,14) |
InChI Key |
ZMYWKMQTTHIDAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-fluorophenyl)methyl]amino}propanoic acid typically involves the reaction of 4-fluorobenzylamine with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sodium hydroxide. The intermediate product, 3-{[(4-fluorophenyl)methyl]amino}propanenitrile, is then hydrolyzed under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-fluorophenyl)methyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-{[(4-fluorophenyl)methyl]amino}propanoic acid derivatives with additional carboxyl groups, while reduction may produce amines or alcohols.
Scientific Research Applications
3-{[(4-fluorophenyl)methyl]amino}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[(4-fluorophenyl)methyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features :
- Fluorine substituent : The electron-withdrawing fluorine atom influences electronic distribution, affecting binding affinity and selectivity.
- Amino-propanoic acid backbone: Provides hydrogen-bonding capacity and zwitterionic properties under physiological conditions.
- Benzyl group : Enhances aromatic interactions in hydrophobic binding pockets.
Comparison with Structurally Similar Compounds
The biological and chemical properties of 3-[(4-Fluorobenzyl)amino]propanoic acid are best understood in the context of its analogs. Below is a detailed comparison:
Positional Isomers of Fluorine
(a) 3-[(3-Fluorobenzyl)amino]propanoic Acid
- Structural Difference : Fluorine at the meta-position on the benzyl group.
- Impact: Reduced steric hindrance compared to the para-substituted analog. Altered electronic effects lead to weaker binding to enzymes like γ-aminobutyric acid (GABA) transporters . Lower metabolic stability due to increased susceptibility to oxidative degradation.
(b) 3-[(2-Fluorobenzyl)amino]propanoic Acid
- Structural Difference : Fluorine at the ortho-position.
- Impact: Steric clashes with adjacent functional groups reduce binding efficiency. Enhanced acidity of the amino group due to proximity to the electron-withdrawing fluorine .
Table 1: Positional Isomer Comparison
| Compound | Fluorine Position | LogP | Binding Affinity (GABA Transporter, nM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|---|
| 3-[(4-Fluorobenzyl)amino]propanoic acid | para | 1.8 | 12.3 ± 1.2 | 4.7 ± 0.3 |
| 3-[(3-Fluorobenzyl)amino]propanoic acid | meta | 1.6 | 45.6 ± 3.8 | 2.1 ± 0.2 |
| 3-[(2-Fluorobenzyl)amino]propanoic acid | ortho | 1.4 | >100 | 1.5 ± 0.1 |
Halogen-Substituted Analogs
(a) 3-[(4-Chlorobenzyl)amino]propanoic Acid
- Structural Difference : Chlorine replaces fluorine at the para-position.
- Impact: Increased lipophilicity (LogP = 2.2) enhances membrane permeability but reduces aqueous solubility. Stronger halogen bonding with protein targets (e.g., kinases) improves inhibitory potency by ~30% compared to the fluoro analog .
(b) 3-[(4-Bromobenzyl)amino]propanoic Acid
- Structural Difference : Bromine replaces fluorine.
- Impact: Even greater lipophilicity (LogP = 2.5) and steric bulk reduce metabolic clearance. Limited use in CNS drugs due to poor blood-brain barrier penetration .
Table 2: Halogen-Substituted Analogs
| Compound | Halogen | LogP | Aqueous Solubility (mg/mL) | IC₅₀ (Kinase X, nM) |
|---|---|---|---|---|
| 3-[(4-Fluorobenzyl)amino]propanoic acid | F | 1.8 | 12.4 | 15.3 ± 1.5 |
| 3-[(4-Chlorobenzyl)amino]propanoic acid | Cl | 2.2 | 8.7 | 10.9 ± 0.9 |
| 3-[(4-Bromobenzyl)amino]propanoic acid | Br | 2.5 | 5.2 | 9.1 ± 0.7 |
Backbone-Modified Analogs
(a) 4-[(4-Fluorobenzyl)amino]butanoic Acid
- Structural Difference : Extended carbon chain (C4 instead of C3).
- Impact :
- Increased flexibility improves binding to larger active sites (e.g., glutamate receptors).
- Reduced zwitterionic character lowers solubility at physiological pH .
(b) 3-[(4-Fluorobenzyl)amino]-2-methylpropanoic Acid
- Structural Difference : Methyl group at the α-position.
- Impact: Steric hindrance disrupts binding to amino acid transporters. Enhanced stability against enzymatic degradation (t₁/₂ = 6.2 h) .
Key Research Findings
Biological Activity: 3-[(4-Fluorobenzyl)amino]propanoic acid exhibits moderate inhibition of GABA transporters (IC₅₀ = 12.3 nM), outperforming meta- and ortho-substituted isomers . In cancer cell lines (e.g., MCF-7), it shows antiproliferative activity (EC₅₀ = 18 µM) via interference with folate metabolism .
Synthetic Accessibility :
- Synthesized via reductive amination of 4-fluorobenzaldehyde with β-alanine, yielding >85% purity after recrystallization .
Toxicity Profile :
- Low acute toxicity (LD₅₀ > 500 mg/kg in mice) but shows renal clearance issues due to precipitate formation at high concentrations .
Biological Activity
3-[(4-Fluorobenzyl)amino]propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, inhibition of neurotransmitter uptake, and its role in drug metabolism.
Antimicrobial Activity
Recent studies have investigated the antimicrobial efficacy of various derivatives of amino acids similar to 3-[(4-Fluorobenzyl)amino]propanoic acid. These compounds were tested against a range of multidrug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.
Key Findings:
- Minimum Inhibitory Concentrations (MICs) : Compounds were found to exhibit MIC values ranging from 0.5 to 64 µg/mL against various strains. For instance, one derivative showed an MIC of 8 µg/mL against MRSA and E. faecalis, indicating significant antimicrobial potential .
- Broad-Spectrum Activity : The compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some derivatives being particularly effective against drug-resistant strains .
Table 1: Antimicrobial Activity of Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | 8 |
| Compound B | E. faecalis | 2 |
| Compound C | P. aeruginosa | 64 |
| Compound D | A. baumannii | 32 |
Inhibition of Neurotransmitter Uptake
Another significant aspect of the biological activity of 3-[(4-Fluorobenzyl)amino]propanoic acid is its potential as an inhibitor of GABA (gamma-aminobutyric acid) uptake. This property is crucial for developing therapeutic agents targeting neurological disorders.
Research Insights:
- GABA Transporter Inhibition : Compounds similar to 3-[(4-Fluorobenzyl)amino]propanoic acid were synthesized and tested for their ability to inhibit GABA uptake in various mouse GAT subtypes. Notably, certain derivatives exhibited a pIC50 value of up to 5.43 for mGAT4, indicating a strong inhibitory effect .
Table 2: Inhibition Potency Against GABA Transporters
| Compound | mGAT1 pIC50 | mGAT2 pIC50 | mGAT3 pIC50 | mGAT4 pIC50 |
|---|---|---|---|---|
| Compound E | 4.86 | 5.31 | 5.24 | 5.43 |
| Compound F | 5.00 | 4.98 | 4.86 | Not Determined |
Drug Metabolism Implications
The biological activity of 3-[(4-Fluorobenzyl)amino]propanoic acid also extends to its interactions with cytochrome P450 enzymes, which are pivotal in drug metabolism.
Findings on CYP Inhibition:
- CYP Isoform Inhibition : Several derivatives were evaluated for their inhibitory effects on various CYP isoforms (CYP1A2, CYP2C19, CYP2D6). Compounds showed significant inhibition across multiple isoforms, suggesting that they could influence drug metabolism and interactions .
Table 3: CYP Isoform Inhibition Data
| Compound | CYP1A2 Inhibition (%) | CYP2C19 Inhibition (%) | CYP3A4 Inhibition (%) |
|---|---|---|---|
| Compound G | 78 | 65 | 82 |
| Compound H | 45 | Not Applicable | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
